7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

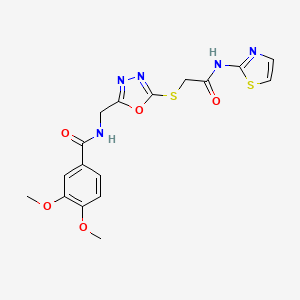

7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H13ClF2N4O3 and its molecular weight is 466.83. The purity is usually 95%.

BenchChem offers high-quality 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research has focused on synthesizing and characterizing compounds within the quinazoline and oxadiazole families due to their potential bioactive properties. For example, the synthesis of substituted 3-amino-1H-quinazoline-2,4-diones involves starting from fluorobenzoic acid and includes steps like the generation of a dianion of urea and intramolecular nucleophilic displacement to form the quinazolinedione ring (Tran et al., 2005). Similarly, the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs have been explored, starting from specific anilines and aiming to test their antitumor activity (Maftei et al., 2013).

Biological Activity

Compounds related to quinazoline-2,4-diones and oxadiazoles have been studied for their biological activities, including cytotoxic effects against various cancer cell lines. For instance, fluorine-containing 6,7-dihydroindazolone and 6,7-dihydrobenzisoxazolone derivatives have shown marked antiproliferative activity, potentially linked to apoptosis induction and cell cycle impairment in tumor cells (Khlebnikova et al., 2020). This suggests that related compounds could also exhibit significant biological activities and warrant further investigation.

Photophysical Properties

The study of light-induced reactions and their mechanisms can be important for understanding the photophysical properties of complex molecules. Research into light-induced tetrazole-quinone 1,3-dipolar cycloadditions provides insights into the microscopic mechanisms behind such reactions, which could be relevant for understanding the behavior of similar fluorine-containing aromatic compounds under light exposure (He et al., 2021).

Environmental and Green Chemistry

The synthesis of heterocyclic compounds like quinazoline-2,4-diones using environmentally friendly methods, such as water as a reaction medium or carbon dioxide as a reagent, has been explored to improve sustainability in chemical synthesis. For example, L-proline-catalyzed synthesis on water for structurally complex heterocyclic ortho-quinones demonstrates the potential for high atom economy and environmental benefits (Rajesh et al., 2011).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-hydroxyquinazoline-2,4(1H,3H)-dione, and the second intermediate is 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione. These intermediates are then coupled using a coupling agent to form the final product, 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "4-chloro-3-fluoroaniline", "2-nitrobenzaldehyde", "ethyl acetoacetate", "4-fluorobenzylamine", "phosphorus oxychloride", "sodium hydroxide", "sodium hydride", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "sodium bicarbonate", "dichloromethane", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazole", "Step 2: Synthesis of 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-hydroxyquinazoline-2,4(1H,3H)-dione", "Step 3: Synthesis of 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione", "Step 4: Coupling of the two intermediates using a coupling agent to form the final product, 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione" ] } | |

Número CAS |

1207048-42-7 |

Fórmula molecular |

C23H13ClF2N4O3 |

Peso molecular |

466.83 |

Nombre IUPAC |

7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C23H13ClF2N4O3/c24-17-8-4-13(9-18(17)26)20-28-21(33-29-20)14-3-7-16-19(10-14)27-23(32)30(22(16)31)11-12-1-5-15(25)6-2-12/h1-10H,11H2,(H,27,32) |

Clave InChI |

YEIDAEXHUJFEQT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)Cl)F)NC2=O)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-tert-butyl (3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate](/img/structure/B2864373.png)

![N-(1-Cyanocyclohexyl)-2-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2864380.png)

![2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride](/img/structure/B2864385.png)

![5-((4-Benzhydrylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2864388.png)

![2-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2864389.png)

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea](/img/structure/B2864391.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-difluorobenzamide](/img/structure/B2864394.png)